

Application Notes and Protocols for the Synthesis of N-Arylsulfonylpiperidines

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Compound of Interest

Compound Name: 1-(4-Fluorophenylsulfonyl)piperidine

Cat. No.: B086861

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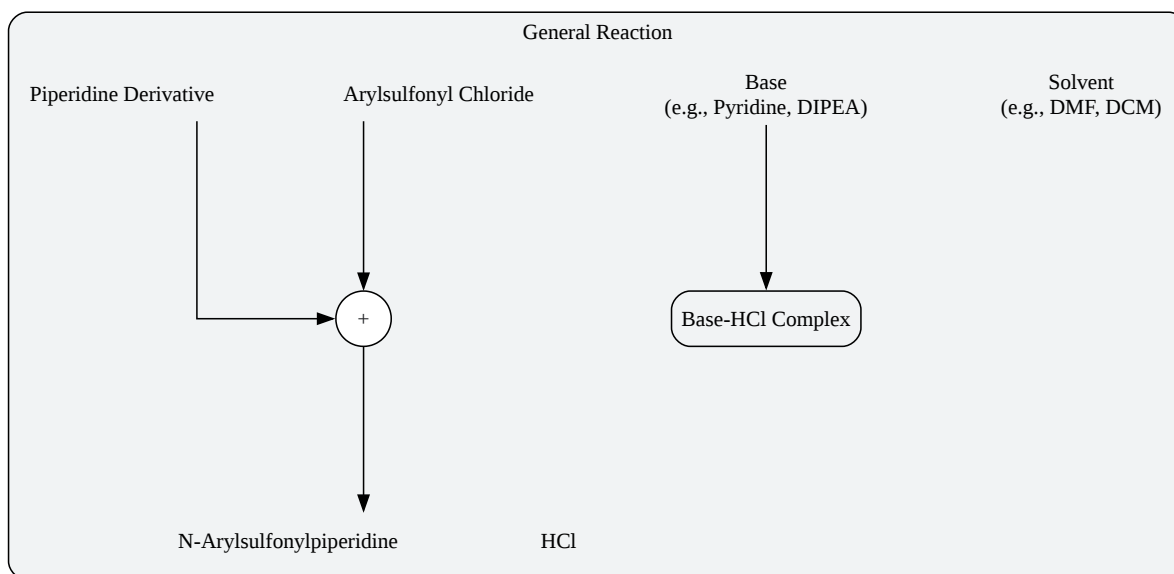
These application notes provide a detailed experimental protocol for the synthesis of N-arylsulfonylpiperidines, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The protocol is intended for researchers, scientists, and professionals in the field of drug development.

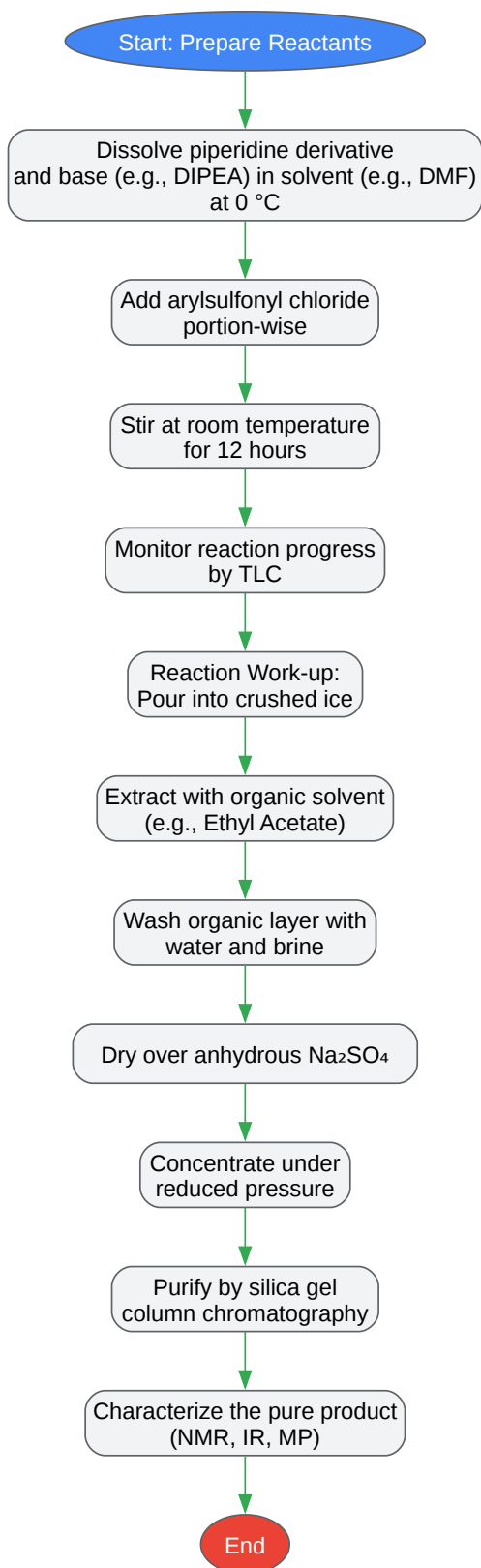
Introduction

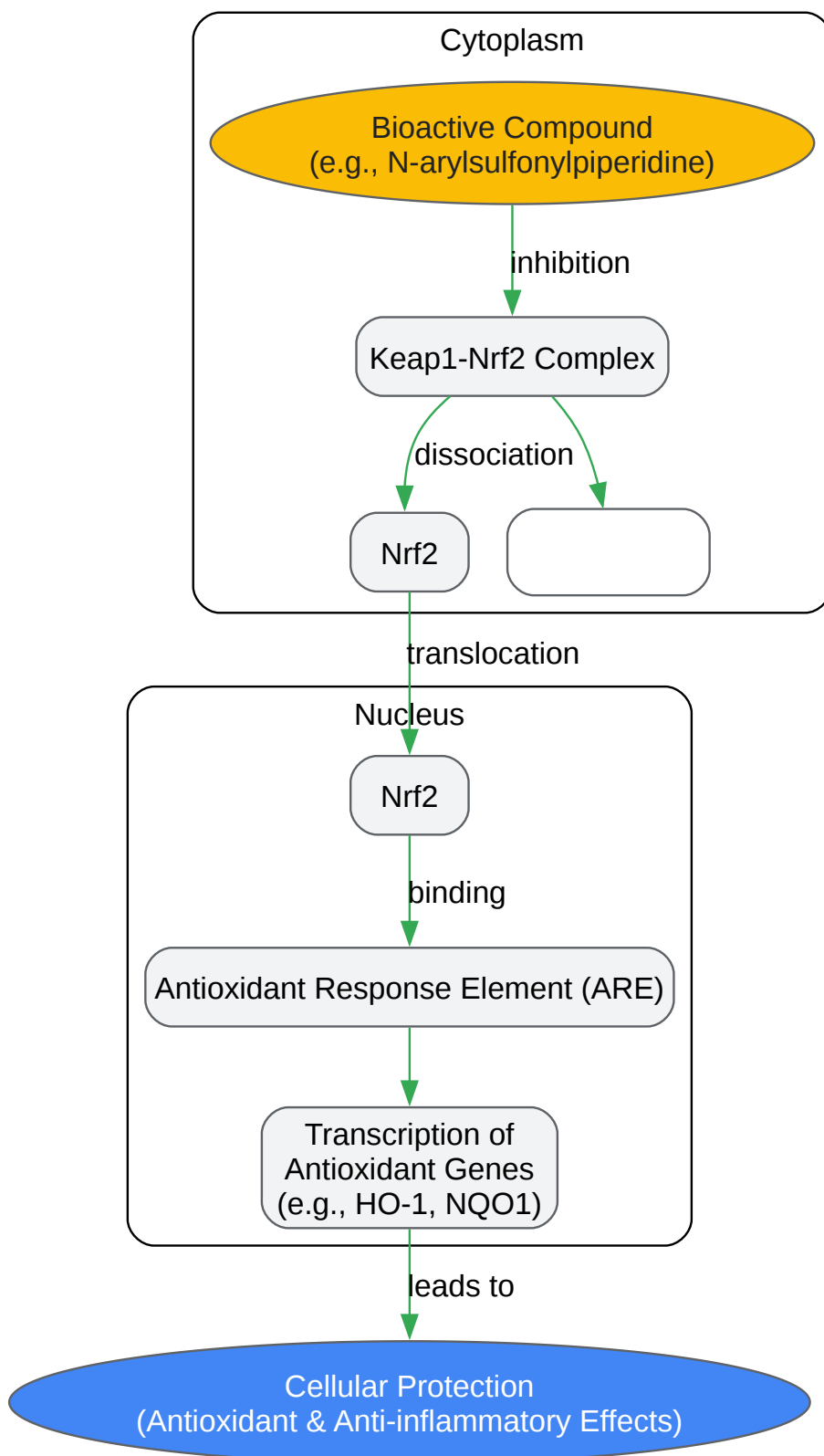
N-arylsulfonylpiperidines are a prominent structural motif found in a wide array of biologically active molecules. The sulfonamide linkage is a key feature in many therapeutic agents. The synthesis of these compounds is typically achieved through the nucleophilic substitution reaction between a piperidine derivative and an arylsulfonyl chloride. This document outlines a general and robust procedure for this transformation, along with characterization data for representative products.

General Synthetic Scheme

The fundamental reaction for the synthesis of N-arylsulfonylpiperidines involves the coupling of a piperidine derivative with an arylsulfonyl chloride in the presence of a base. The base is crucial for scavenging the hydrochloric acid generated during the reaction.







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